molecular formula C16H9Cl3N2OS B2599040 [2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone CAS No. 339022-39-8

[2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone

Cat. No.: B2599040
CAS No.: 339022-39-8
M. Wt: 383.67
InChI Key: MJOAVHYPOIJRTM-UHFFFAOYSA-N
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Description

“2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C16H9Cl3N2OS and a molecular weight of 383.68 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of -ketothioamides with -bromoketones . The reaction conditions are optimized for the synthesis of phenyl(4-phenylthiazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone” is established by spectroscopic data, elemental analysis, and single-crystal X-ray crystallography .

Scientific Research Applications

Environmental Impact and Degradation of Chlorophenols

Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment

This study evaluates the consequences of contamination by chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, on aquatic life. Despite moderate toxic effects to mammalian and aquatic life, the persistence and bioaccumulation of these compounds depend significantly on environmental conditions, highlighting the importance of understanding the behavior of chlorinated compounds in aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).

Redox Mediators and Organic Pollutant Degradation

Applications of Redox Mediators in the Treatment of Organic Pollutants

The review discusses the use of enzymes in the presence of redox mediators for the degradation of recalcitrant organic pollutants. This enzymatic approach, leveraging compounds like chlorophenols, offers a promising method for the efficient and environmentally friendly treatment of pollutants in industrial wastewater, potentially relevant to compounds structurally related to chloroanilines and thiazoles (Maroof Husain & Q. Husain, 2007).

Catalytic Applications and Chemical Synthesis

SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES

This paper details the synthesis and characterization of novel substituted thiazolidinones, highlighting the interest in thiazole derivatives for developing therapeutic agents with potential anti-inflammatory, antioxidant, and antiviral activities. Such research underlines the significance of exploring the chemical properties and applications of thiazole-containing compounds like "2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone" in drug design and synthesis (R. Issac & J. Tierney, 1996).

Properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(7-12(10)19)15(22)14-8-20-16(23-14)21-13-4-2-1-3-11(13)18/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOAVHYPOIJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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